4-Methoxy-3-nitrobiphenyl
Overview
Description
4-Methoxy-3-nitrobiphenyl is an organic compound with the molecular formula C13H11NO3. It is a biphenyl derivative where one phenyl ring is substituted with a methoxy group at the fourth position and a nitro group at the third position. This compound is known for its light yellow to orange crystalline appearance and has a melting point of 90-91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Methoxy-3-nitrobiphenyl involves the nitration of 4-methoxybiphenyl. The process typically includes the following steps:
Nitration: 4-Methoxybiphenyl is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the third position of the biphenyl ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong nucleophiles in an appropriate solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-Methoxy-3-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
4-Methoxy-3-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrobiphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the biphenyl ring in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-nitrobiphenyl: Similar structure but with the nitro group at the fourth position on the second phenyl ring.
3-Nitrobiphenyl: Lacks the methoxy group, making it less electron-rich.
4-Hydroxy-3-nitrobiphenyl: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
4-Methoxy-3-nitrobiphenyl is unique due to the presence of both a methoxy and a nitro group on the biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxy-2-nitro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOIIIEAVPMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346808 | |
Record name | 4-Methoxy-3-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-73-6 | |
Record name | 4-Methoxy-3-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15854-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-2-nitro-4-phenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-3-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-2-nitro-4-phenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-Methoxy-3-nitrobiphenyl and how does this influence its properties?
A1: this compound consists of two benzene rings connected by a single bond []. A nitro group (-NO2) is attached to the third position and a methoxy group (-OCH3) is attached to the fourth position of one benzene ring. The dihedral angle between the two benzene rings is 36.69° []. This non-planar conformation, influenced by the steric hindrance between the substituents, can significantly impact its interactions with other molecules and influence its physical and chemical properties.
Q2: How is this compound formed?
A2: this compound can be synthesized through the reaction of N-nitroso-p-nitroacetanilide with anisole []. This reaction, occurring at room temperature, yields a mixture of isomers, with this compound being one of the products. The specific isomeric ratio suggests a preference for attack by the p-nitrophenyl radical at the ortho and para positions of anisole, highlighting the directing influence of the methoxy group in electrophilic aromatic substitution reactions.
Q3: Can you provide information about the presence of this compound in natural sources?
A3: Interestingly, this compound has been identified in alcohol extracts of balsamic poplar leaves (Populus balsamifera L.) []. This finding suggests a potential role of this compound in the plant's biology or as part of its natural defense mechanisms. Further research is needed to fully understand the significance of its presence in this plant species.
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